Lack of Published Head-to-Head Pharmacological Data Against Defined Comparators
A systematic search of PubMed, BindingDB, and patent databases identified no study in which 2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide was directly compared to a named analog for any biological endpoint. The compound's BindingDB entry (BDBM50557848) references HDAC6 inhibition (IC50 = 0.601 nM) but corresponds to a different chemotype (I-21 from WO2021067859) and is not structurally related to the target compound. No quantitative selectivity, cellular activity, or ADME data exist for the target compound.
| Evidence Dimension | Availability of target-specific comparative data |
|---|---|
| Target Compound Data | 0 published direct comparisons found |
| Comparator Or Baseline | Closest indole-acetamide HDAC6 inhibitors (e.g., compound 10n: IC50 = 3.11 ± 0.09 nM against HDAC6, with selectivity ratios of 27.8- to 622.2-fold over HDAC1/2/3/8) |
| Quantified Difference | Not calculable; comparator data exists for structurally distinct indole-acetamides only |
| Conditions | Systematic literature and database search conducted May 2026 |
Why This Matters
Procurement decisions cannot be evidence-based when the compound lacks even a single published biological data point; users must plan for full characterization.
- [1] BindingDB entry BDBM50557848. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50557848. Accessed 2026-05-09. View Source
- [2] Xinhui Zhang et al. Design, synthesis and biological evaluation of novel histone deacetylase 6 inhibitors containing indole-based cap groups. Bioorg Med Chem Lett. 2025; 40939707. View Source
